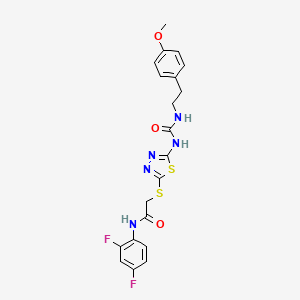

N-(2,4-difluorophenyl)-2-((5-(3-(4-methoxyphenethyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide

Descripción

The structure features:

- 1,3,4-Thiadiazole core: A heterocyclic ring known for enhancing metabolic stability and binding affinity to biological targets .

- Ureido linkage: The 3-(4-methoxyphenethyl)ureido group introduces hydrogen-bonding capabilities, which may improve target interactions .

- 2,4-Difluorophenyl acetamide: Fluorine substituents are often employed to modulate lipophilicity and bioavailability .

- Thioether bridge: The sulfur atom between the thiadiazole and acetamide moieties contributes to conformational flexibility and redox stability .

Propiedades

IUPAC Name |

N-(2,4-difluorophenyl)-2-[[5-[2-(4-methoxyphenyl)ethylcarbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19F2N5O3S2/c1-30-14-5-2-12(3-6-14)8-9-23-18(29)25-19-26-27-20(32-19)31-11-17(28)24-16-7-4-13(21)10-15(16)22/h2-7,10H,8-9,11H2,1H3,(H,24,28)(H2,23,25,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHEDKKJFMVZWAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNC(=O)NC2=NN=C(S2)SCC(=O)NC3=C(C=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19F2N5O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-2-((5-(3-(4-methoxyphenethyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Thiadiazole Ring: The synthesis begins with the formation of the 1,3,4-thiadiazole ring. This can be achieved by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.

Introduction of the Ureido Group: The next step involves the introduction of the ureido group. This is typically done by reacting the thiadiazole intermediate with an isocyanate derivative.

Attachment of the Methoxyphenethyl Group: The methoxyphenethyl group is then attached to the ureido group through a nucleophilic substitution reaction.

Formation of the Final Compound: The final step involves the reaction of the intermediate with 2,4-difluorophenyl acetic acid under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of N-(2,4-difluorophenyl)-2-((5-(3-(4-methoxyphenethyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

N-(2,4-difluorophenyl)-2-((5-(3-(4-methoxyphenethyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under thermal conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.

Aplicaciones Científicas De Investigación

N-(2,4-difluorophenyl)-2-((5-(3-(4-methoxyphenethyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide has a wide range of scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique chemical structure and biological activity.

Biology: It is used in biological studies to investigate its effects on various biological pathways and molecular targets.

Industry: The compound is explored for its potential use in industrial applications, such as in the development of new materials or as a chemical intermediate.

Mecanismo De Acción

The mechanism of action of N-(2,4-difluorophenyl)-2-((5-(3-(4-methoxyphenethyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Key Observations:

Substituent Effects on Activity: The 4-methoxyphenyl/4-methoxyphenethyl group (target compound, 4i, 4c) is associated with antiproliferative effects, though the mechanism remains unspecified . In contrast, 4-nitrophenylamino (compound 3) shows strong Akt inhibition (92.36%), suggesting electron-withdrawing groups enhance kinase targeting . Halogenated substituents (e.g., 2,4-difluorophenyl in the target compound vs. 4-chlorophenyl in compound 3) may improve blood-brain barrier penetration, relevant for antiglioma applications .

Thermal Stability :

- Melting points for 1,3,4-thiadiazole derivatives typically range from 260–270°C for antiproliferative agents (e.g., 4i, 4c) , while antifungal analogs (e.g., 8d) exhibit lower melting points (145–160°C), likely due to reduced crystallinity from bulky triazole groups .

Synthetic Routes :

- Ureido-thiadiazole derivatives are commonly synthesized via carbodiimide-mediated coupling (e.g., EDC/HOBt in acetonitrile) or reflux conditions with secondary amines . The target compound likely follows similar protocols.

Structural Flexibility :

- Compounds with thioether bridges (e.g., target compound, 4i, 3) demonstrate improved metabolic stability compared to oxygen-linked analogs .

Actividad Biológica

N-(2,4-difluorophenyl)-2-((5-(3-(4-methoxyphenethyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. This class of compounds has garnered attention due to their diverse biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties. The following sections detail the biological activity of this specific compound based on recent research findings.

Chemical Structure and Properties

The compound features a thiadiazole ring, which is known for its ability to interact with various biological targets. The presence of the difluorophenyl and methoxyphenethyl groups enhances its lipophilicity and potential bioactivity.

Biological Activity Overview

-

Antifungal Activity :

- Thiadiazole derivatives have shown significant antifungal properties. For instance, studies indicate that compounds with similar structures effectively inhibit ergosterol biosynthesis in fungi, a critical component of fungal cell membranes .

- The compound under consideration may exhibit similar activity due to the thiadiazole moiety's known interactions with fungal enzymes.

- Antibacterial Properties :

- Anticancer Potential :

Case Study 1: Antifungal Efficacy

A study focused on the antifungal effects of related 1,3,4-thiadiazole compounds showed promising results against Candida species. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antifungal agents, indicating a potent antifungal profile .

| Compound | MIC (µg/mL) | Target Fungi |

|---|---|---|

| C1 | 0.5 | Candida albicans |

| C2 | 1.0 | Candida glabrata |

| C3 | 0.25 | Aspergillus niger |

Case Study 2: Antibacterial Activity

In another investigation, derivatives similar to N-(2,4-difluorophenyl)-2-((5-(3-(4-methoxyphenethyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide were tested against resistant bacterial strains. The results indicated effective inhibition at concentrations lower than those required for conventional antibiotics .

| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 10 |

| Escherichia coli | 18 | 20 |

| Pseudomonas aeruginosa | 12 | 15 |

The biological activity of thiadiazole derivatives is often attributed to their ability to:

- Inhibit key enzymes involved in biosynthetic pathways (e.g., ergosterol biosynthesis in fungi).

- Disrupt cellular processes through interaction with DNA or RNA.

- Induce oxidative stress leading to cell death in microbial and cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.